![molecular formula C18H11ClS B13648150 1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
1-(4-Chlorophenyl)dibenzo[b,d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)dibenzo[b,d]thiophene is an organic compound with the molecular formula C18H11ClS and a molecular weight of 294.80 g/mol . This compound is characterized by a dibenzo[b,d]thiophene core substituted with a 4-chlorophenyl group. It is known for its applications in various fields, including organic electronics and materials science.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)dibenzo[b,d]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with dibenzo[b,d]thiophene and 4-chlorobenzene as the primary starting materials.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the chlorophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)dibenzo[b,d]thiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)dibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)dibenzo[b,d]thiophene can be compared with other similar compounds, such as:
Dibenzo[b,d]thiophene: The parent compound without the chlorophenyl substitution.
1-(4-Bromophenyl)dibenzo[b,d]thiophene: A similar compound with a bromine atom instead of chlorine.
1-(4-Methylphenyl)dibenzo[b,d]thiophene: A compound with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific electronic and steric properties imparted by the chlorophenyl group, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C18H11ClS |
---|---|
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)dibenzothiophene |
InChI |
InChI=1S/C18H11ClS/c19-13-10-8-12(9-11-13)14-5-3-7-17-18(14)15-4-1-2-6-16(15)20-17/h1-11H |
InChI-Schlüssel |
FNQLEGFISOQSOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.